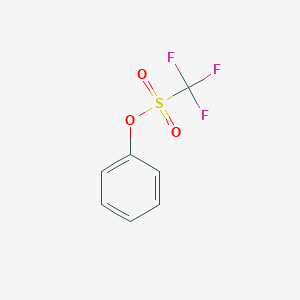

Phenyl trifluoromethanesulfonate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJHONXDTNBDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338354 | |

| Record name | Phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-67-6 | |

| Record name | Phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Phenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of phenyl trifluoromethanesulfonate (B1224126) (phenyl triflate) from phenol (B47542), a critical transformation in modern organic synthesis. Phenyl triflates are valuable precursors for a wide range of cross-coupling reactions, including Suzuki, Stille, and Heck couplings, owing to the excellent leaving group ability of the triflate moiety. This document provides a comparative analysis of common synthetic methodologies, detailed experimental protocols, and a summary of key reaction parameters.

Core Synthesis Methodologies

The conversion of phenols to aryl triflates is a fundamental reaction in organic chemistry. The most prevalent methods involve the reaction of a phenol with a triflating agent in the presence of a base. The choice of reagents and conditions can significantly impact reaction efficiency, yield, and substrate scope.

Two primary triflating agents are commonly employed for this transformation: trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) and N-phenyl-bis(trifluoromethanesulfonimide) (N-phenyltriflimide, PhNTf₂).

Triflic Anhydride (Tf₂O) Based Methods

Triflic anhydride is a highly reactive and powerful electrophile, enabling the rapid conversion of phenols to their corresponding triflates.[1][2] This method is often carried out at low temperatures to control the reactivity of the anhydride and minimize side reactions. A variety of bases can be used to scavenge the triflic acid byproduct.

-

With Amine Bases: Traditional protocols frequently utilize amine bases such as pyridine (B92270) or triethylamine (B128534) in an organic solvent like dichloromethane (B109758) (CH₂Cl₂).[3][4][5] While effective, a notable drawback is the potential for the formation of ammonium (B1175870) triflate salts, which can sometimes complicate purification and interfere with subsequent catalytic reactions.[3]

-

Under Aqueous Conditions: To circumvent the issues associated with amine bases, practical and efficient methods using aqueous inorganic bases have been developed.[3] Schotten-Baumann-type conditions, employing a biphasic system with an aqueous base like potassium phosphate (B84403) (K₃PO₄) or sodium hydroxide (B78521) (NaOH), offer facile product isolation through simple phase separation.[3] This approach avoids the formation of ammonium salts and can lead to cleaner reaction profiles.

N-Phenyltriflimide (PhNTf₂) Based Methods

N-phenyltriflimide is a stable, crystalline, and less reactive triflating agent compared to triflic anhydride.[6] This reagent often provides improved selectivity and is more amenable to high-throughput synthesis. Reactions with N-phenyltriflimide typically require heating and a base, such as potassium carbonate (K₂CO₃).[6]

-

Microwave-Assisted Synthesis: A significant advancement in the use of N-phenyltriflimide is the application of controlled microwave heating.[6] This technique dramatically reduces reaction times from several hours to mere minutes, making it an attractive option for rapid library synthesis. The reactions are often insensitive to air and moisture, eliminating the need for an inert atmosphere.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data from the cited experimental protocols for the synthesis of aryl triflates from phenols.

| Method | Trifling Agent | Base | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Amine Base (Pyridine) | Triflic Anhydride | Pyridine | Dichloromethane (CH₂Cl₂) | 0 to rt | 2 h | ~81 | [4] |

| Aqueous Biphasic | Triflic Anhydride | K₃PO₄ (30% aq.) | Toluene (B28343) | 0 to rt | 30 min | High | [3] |

| Microwave-Assisted | N-Phenyltriflimide | K₂CO₃ | Tetrahydrofuran (THF) | 120 | 6 min | 69-91 | [6] |

Experimental Protocols

Protocol 1: Synthesis of Phenyl Trifluoromethanesulfonate using Triflic Anhydride and Pyridine

This protocol is adapted from a general procedure for the synthesis of aryl triflates.[4]

Materials:

-

Phenol

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a cooled solution (0 °C) of phenol (1.0 eq) in dichloromethane, add pyridine (1.1 eq) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ followed by water.

-

Separate the aqueous layer and extract it three times with dichloromethane.

-

Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the crude this compound.

Protocol 2: Synthesis of this compound under Aqueous Biphasic Conditions

This protocol is based on a practical and efficient synthesis of aryl triflates that avoids amine bases.[3]

Materials:

-

Phenol

-

Toluene

-

30% (w/v) aqueous potassium phosphate (K₃PO₄)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Water

Procedure:

-

To a cooled (0 °C) biphasic mixture of toluene, 30% aqueous K₃PO₄, and the phenol (1.0 eq), add triflic anhydride (1.2 eq) dropwise at a rate that maintains the internal temperature below 10 °C.

-

Allow the reaction mixture to warm to ambient temperature and stir for 30 minutes.

-

Separate the layers, and wash the toluene layer with water.

-

Concentrate the toluene layer to obtain the corresponding phenyl triflate.

Protocol 3: Microwave-Assisted Synthesis of this compound using N-Phenyltriflimide

This protocol describes a rapid synthesis of aryl triflates using controlled microwave heating.[6]

Materials:

-

Phenol

-

N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

Procedure:

-

In a microwave process vial, mix the phenol (1.0 eq), N-phenyl-bis(trifluoromethanesulfonimide) (1.0 eq), and potassium carbonate (3.0 eq) in THF.

-

Seal the vial and heat the reaction mixture to 120 °C for 6 minutes in a microwave synthesizer.

-

After cooling, the reaction mixture can be filtered and the filtrate concentrated.

-

The crude product can be purified by flash chromatography.

Visualizations

Experimental Workflow for Phenyl Triflate Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound from phenol.

Caption: General experimental workflow for the synthesis of this compound.

Conceptual Relationship of Synthesis Methods

The following diagram illustrates the relationship between the different synthetic approaches for phenyl triflate synthesis.

Caption: Key methodologies for the synthesis of this compound.

References

Phenyl Trifluoromethanesulfonate: A Comprehensive Technical Guide to its Physical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties and stability of phenyl trifluoromethanesulfonate (B1224126) (phenyl triflate). The information is curated to be a vital resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work.

Core Physical Properties

Phenyl trifluoromethanesulfonate is a colorless to almost colorless clear liquid at room temperature.[1] A summary of its key physical properties is presented in the table below, offering a consolidated view of its fundamental characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃O₃S | [1] |

| Molecular Weight | 226.17 g/mol | [1][2] |

| Boiling Point | 99-100 °C at 60 mmHg | [3][4] |

| 62 °C at 13 mmHg | [1][5] | |

| Density | 1.396 g/mL at 25 °C | [3][4] |

| 1.41 g/mL | [1][5] | |

| Refractive Index (n20/D) | 1.435 | [3][4] |

| 1.43 | [1] | |

| Flash Point | 71 °C (closed cup) | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

Stability and Reactivity Profile

This compound is a stable compound under standard conditions, though certain factors can influence its integrity. It is known to be sensitive to moisture and should be stored in an inert atmosphere.[6] The triflate group is an excellent leaving group, which contributes to the compound's utility in organic synthesis but also dictates its reactivity and stability considerations.

The compound is generally stable in dry and neutral conditions. However, it can undergo hydrolysis in the presence of moisture, particularly under acidic or basic conditions.[7] Despite this, aryl triflates have demonstrated surprising stability at high temperatures, allowing for their use in microwave-assisted synthesis at temperatures up to 120 °C without significant decomposition.

In terms of reactivity, this compound is widely used as an arylating agent in various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[8] The triflate group's high reactivity makes it an excellent electrophilic partner in these transformations. Upon intense heating, it can form explosive mixtures with air.[9] Thermal decomposition can lead to the generation of carbon oxides, hydrogen fluoride, and sulfur oxides.[10]

The stability of this compound is a critical factor in its storage and handling. The following diagram illustrates the key factors that can influence its stability.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are provided below. These are generalized protocols based on standard laboratory practices.

Determination of Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

-

Boiling Point Determination: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.

The following diagram outlines the general workflow for this experimental procedure.

Determination of Density

-

Mass of Empty Container: The mass of a clean, dry pycnometer (or a graduated cylinder) is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of this compound is carefully transferred into the pycnometer.

-

Mass of Container and Liquid: The mass of the pycnometer containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the pycnometer with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded.

Application in Palladium-Catalyzed Cross-Coupling

This compound is a key substrate in palladium-catalyzed cross-coupling reactions due to the excellent leaving group ability of the triflate group. A generalized reaction scheme is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. This compound | 17763-67-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Triflate Touch: A Technical Guide to the Mechanism of Phenyl Triflate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl trifluoromethanesulfonate (B1224126), commonly known as phenyl triflate, has emerged as a powerhouse reagent in modern organic synthesis. Its remarkable reactivity, stemming from the exceptional leaving group ability of the triflate moiety, has rendered it an indispensable tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core mechanisms of action of phenyl triflate in pivotal organic transformations, with a particular focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding and practical framework for leveraging the synthetic potential of phenyl triflate.

The Core of Reactivity: The Triflate Leaving Group

The trifluoromethanesulfonate (triflate or OTf) group is one of the best leaving groups known in organic chemistry. Its exceptional ability to depart from a carbon center is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and inductive effects. This inherent stability translates to a low activation barrier for reactions involving its displacement.

Phenyl triflate is synthesized from phenol (B47542) by reaction with triflic anhydride (B1165640) or other triflating agents in the presence of a base.[1][2] This straightforward preparation from readily available starting materials further enhances its utility.

Synthesis of Phenyl Triflate: A General Protocol

Reaction: Phenol + Triflic Anhydride → Phenyl Triflate

Reagents and Conditions:

-

Starting Material: Phenol (1.0 equiv)

-

Triflating Agent: Triflic anhydride (1.1 equiv)

-

Base: Pyridine or Triethylamine (B128534) (1.1-1.5 equiv)

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂)

-

Temperature: 0 °C to room temperature

Procedure:

-

To a solution of phenol in dichloromethane at 0 °C, the base (e.g., pyridine) is added.

-

Triflic anhydride is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed with dilute acid (e.g., 1M HCl), water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude phenyl triflate can be purified by distillation or column chromatography.

Mechanism of Action in Palladium-Catalyzed Cross-Coupling Reactions

Phenyl triflate serves as a versatile electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. Its reactivity is often comparable to or, in some cases, exceeds that of aryl bromides, making it a valuable alternative to aryl halides.[3][4] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.

Mechanism: The catalytic cycle begins with the oxidative addition of phenyl triflate to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[5] The triflate ligand is then typically displaced by a ligand from the base (e.g., hydroxide (B78521) or alkoxide). Subsequently, transmetalation occurs where the organic group from the activated boronic acid (boronate) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Triflates

| Entry | Aryl Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 95 |

| 2 | 4-Tolyl triflate | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF | Dioxane | 100 | 92 |

| 3 | 4-Methoxyphenyl triflate | 2-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 98 |

| 4 | Naphthyl triflate | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | DME | 80 | 89 |

Experimental Protocol: Suzuki-Miyaura Coupling [6]

-

To a reaction vessel, add the aryl triflate (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and solvent (e.g., 1,4-dioxane).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or triflates.

Mechanism: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of phenyl triflate to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[7]

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Triflates

| Entry | Aryl Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl triflate | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 95 |

| 2 | 4-Tolyl triflate | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 91 |

| 3 | 4-Cyanophenyl triflate | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 88 |

| 4 | 2-Naphthyl triflate | Benzylamine | Pd₂(dba)₃ (1) | DPPF (2) | NaOt-Bu | Toluene | 100 | 93 |

Experimental Protocol: Buchwald-Hartwig Amination [8]

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

-

Add the aryl triflate, the amine, and the anhydrous solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture with stirring for the required time (monitored by GC-MS or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate.

Mechanism: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the palladium cycle, oxidative addition of phenyl triflate to a Pd(0) species occurs. In the copper cycle, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the resulting palladium-alkynyl complex affords the coupled product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira coupling also exist.[3][9]

Quantitative Data Summary: Sonogashira Coupling of Aryl Triflates

| Entry | Aryl Triflate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl triflate | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 89 |

| 2 | 4-Iodophenyl triflate | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DIPA | DMF | RT | 92 |

| 3 | 4-Nitrophenyl triflate | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | Dioxane | 80 | 85 |

| 4 | Phenyl triflate | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | Et₃N | THF | 70 | 91 |

Experimental Protocol: Sonogashira Coupling [9]

-

To a flask containing the aryl triflate (1.0 equiv) and copper(I) iodide (2-5 mol%), add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Degas the solution with an inert gas.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the terminal alkyne (1.1-1.5 equiv).

-

Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete.

-

After cooling, dilute the mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride (to remove copper salts), water, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Conclusion

Phenyl triflate is a highly effective and versatile electrophile in organic synthesis, primarily due to the outstanding leaving group ability of the triflate moiety. Its application in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides robust and efficient methods for the formation of C-C and C-N bonds. The mechanistic understanding of these transformations, centered around the key steps of oxidative addition, transmetalation, and reductive elimination, allows for the rational design of reaction conditions and catalysts. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in academia and industry, facilitating the strategic implementation of phenyl triflate in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. On the preparation of ortho-trifluoromethyl phenyl triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Spectroscopic Profile of Phenyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl trifluoromethanesulfonate (B1224126) (Phenyl Triflate), a versatile reagent in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Phenyl trifluoromethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.50 – 7.42 | m | 2H | Aromatic Protons (ortho) |

| 7.41 – 7.36 | m | 1H | Aromatic Proton (para) |

| 7.32 – 7.24 | m | 2H | Aromatic Protons (meta) |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

¹³C NMR and ¹⁹F NMR Data

For context and estimation purposes, the ¹⁹F NMR chemical shift for a free triflate anion (CF₃SO₃⁻) is typically observed around -79 ppm.[2] In a coordinated state, this can shift slightly, for instance, to around -77 ppm.[2] The trifluoromethyl group in related small organic molecules has been observed in a similar region.

Infrared (IR) Spectroscopy

A definitive, peak-listed IR spectrum for this compound is not available. However, based on the functional groups present, the characteristic absorption bands are expected in the following regions. The availability of an ATR-IR spectrum has been noted.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 1600 - 1585 | Medium | C-C stretch | Aromatic Ring |

| 1500 - 1400 | Medium | C-C stretch | Aromatic Ring |

| 1420 - 1380 | Strong | S=O asymmetric stretch | Sulfonate |

| 1250 - 1200 | Strong | C-F stretch | Trifluoromethyl |

| 1220 - 1150 | Strong | S=O symmetric stretch | Sulfonate |

| 1050 - 1000 | Strong | S-O stretch | Sulfonate |

| 900 - 675 | Strong | C-H out-of-plane bend | Aromatic C-H |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble, such as Chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

-

Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm from the bottom to ensure it is within the detection region of the spectrometer's coils.

Data Acquisition:

-

Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, ¹⁹F) to maximize signal reception.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, a significantly larger number of scans is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This is followed by phase and baseline correction, and referencing the chemical shifts to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is a common and simple method for acquiring IR spectra of liquid samples.

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio, with 16 or 32 scans being typical.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to Phenyl Trifluoromethanesulfonate (CAS Number: 17763-67-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Phenyl trifluoromethanesulfonate (B1224126) (CAS No. 17763-67-6), a versatile reagent in modern organic synthesis. Commonly known as phenyl triflate, this compound is a key substrate in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document details its physicochemical characteristics, synthesis protocols, analytical methodologies, and its role in significant chemical transformations. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols and visual diagrams of key chemical processes are provided to support researchers in their practical applications of this important synthetic building block.

Chemical Identity and Physicochemical Properties

Phenyl trifluoromethanesulfonate is an aryl triflate that serves as a powerful electrophile in a variety of organic reactions.[1] Its triflate group (CF₃SO₂O⁻) is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, particularly in the presence of a transition metal catalyst.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17763-67-6[2][3][4][5][6][7][8] |

| IUPAC Name | This compound[4][7] |

| Synonyms | Phenyl triflate[3][6][7][8], Trifluoromethanesulfonic acid phenyl ester[6][7][8] |

| Molecular Formula | C₇H₅F₃O₃S[3][4][6][7] |

| Molecular Weight | 226.17 g/mol [4][6][7][9] |

| InChI Key | GRJHONXDTNBDTC-UHFFFAOYSA-N[3][4][9] |

| Canonical SMILES | C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F[3][4][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Colorless to almost colorless clear liquid[2][5][6][8] |

| Boiling Point | 99-100 °C at 60 mmHg[2][3][10] 62 °C at 13 mmHg[4][6][8] |

| Density | 1.396 g/mL at 25 °C[2][3][10] 1.41 g/mL[4][6] |

| Refractive Index | n20/D 1.435[2][3] n20D 1.43[6] |

| Flash Point | 71 °C (Closed Cup)[4][10] |

| Purity | ≥ 97%[4][6] |

| Storage | Store at room temperature.[6] Moisture sensitive; store under inert gas.[5] |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of phenol (B47542) with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a base.[2][11]

General Experimental Protocol for Synthesis

This protocol is adapted from a standard laboratory procedure for the preparation of aryl triflates.[7][11]

Materials:

-

Phenol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (B92270) or Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a base such as pyridine or triethylamine (1.1 equivalents) to the stirred solution.

-

To this mixture, add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with deionized water, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

-

The product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.[7]

Analytical Methods

The purity and identity of this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC/MS system).[12]

-

Capillary Column: A non-polar or medium-polarity column such as a 5% phenyl polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[13]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the phenyl triflate sample (approximately 1 mg/mL) in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.[13]

-

GC Parameters:

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 300

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the phenyl group.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the phenyl triflate sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum at room temperature.

-

Expected Chemical Shifts: The proton NMR spectrum in CDCl₃ typically shows multiplets in the aromatic region.[2]

Chemical Reactivity and Applications

Phenyl triflate is a valuable reagent in organic synthesis, primarily used as a precursor for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[14]

Suzuki-Miyaura Cross-Coupling Reactions

Phenyl triflate is an excellent electrophilic partner in Suzuki-Miyaura coupling reactions, where it reacts with an organoboron species in the presence of a palladium catalyst and a base to form a biaryl product.[8][10][15]

The catalytic cycle for the Suzuki-Miyaura coupling reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl boronic acid (1.2 equivalents), a base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

The vessel is evacuated and backfilled with an inert gas.

-

A solvent system, typically a mixture of an organic solvent (like dioxane or DMF) and water, is added.

-

Phenyl triflate (1.0 equivalent) is then added to the mixture.

-

The reaction is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, filtered, and concentrated. The product is then purified by column chromatography.

Other Applications

Beyond Suzuki-Miyaura couplings, phenyl triflate is employed in:

-

Asymmetric α-arylation of ketones: It serves as an arylating agent in palladium-catalyzed reactions to form α-aryl ketones.[2]

-

Synthesis of carbazoles: It reacts with anilines in a palladium-catalyzed N-arylation followed by oxidative coupling.[2]

-

Heck and Sonogashira couplings: The triflate group can be displaced by alkenes and terminal alkynes, respectively.

Safety and Handling

This compound is classified as a toxic and corrosive substance.[5][11] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[11]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

It is moisture-sensitive and should be stored under an inert atmosphere.[5]

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound (CAS No. 17763-67-6) is a cornerstone reagent in synthetic organic chemistry, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its well-defined physicochemical properties, coupled with established synthetic and analytical protocols, make it an indispensable tool for researchers. A thorough understanding of its reactivity and proper handling procedures is essential for its safe and effective utilization in the laboratory. This guide provides the foundational technical information required for professionals in research and development to leverage the full potential of this versatile compound.

References

- 1. rsc.org [rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Efficient synthesis of 2-(trimethylsilyl)this compound: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to prepare 2-(trimethylsilyl)this compound?_Chemicalbook [chemicalbook.com]

- 5. This compound | 17763-67-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. dea.gov [dea.gov]

- 13. benchchem.com [benchchem.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Suzuki Coupling [organic-chemistry.org]

Phenyl triflate leaving group ability in nucleophilic substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern organic synthesis, the strategic selection of a leaving group is paramount to the success of nucleophilic substitution reactions. Among the vast arsenal (B13267) of available leaving groups, the phenyl triflate moiety (PhOTf) has emerged as a powerful tool, renowned for its exceptional nucleofugality. This technical guide provides an in-depth exploration of the core principles governing the leaving group ability of phenyl triflate in nucleophilic substitution reactions. We will delve into quantitative data, detailed experimental protocols, and the underlying mechanistic principles to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The triflate group (-OTf), the conjugate base of the superacid triflic acid (CF₃SO₃H), is an outstanding leaving group due to the extensive resonance and inductive stabilization of the resulting triflate anion.[1] This inherent stability translates to a high propensity for the C-OTf bond to cleave heterolytically, facilitating nucleophilic attack at the carbon center. This guide will explore the nuances of this process, particularly in the context of aromatic systems.

The Superior Leaving Group Ability of Phenyl Triflate: A Quantitative Comparison

The efficacy of a leaving group is best understood through quantitative comparisons of reaction rates and the acidity of its conjugate acid. A lower pKa of the conjugate acid signifies a more stable anion and, consequently, a better leaving group. The triflate group stands out as one of the most effective leaving groups in organic chemistry.

Below is a comparative summary of the leaving group ability of triflate relative to other common sulfonate and halide leaving groups.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N2)[1] |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | ~3.0 x 10⁸ |

| Nonaflate | -ONf | Nonafluorobutanesulfonic acid | ~ -16 | Data not readily available, but considered slightly better than triflate |

| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 1 |

| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 0.6 |

| Iodide | -I | Hydroiodic acid | ~ -10 | ~1.0 x 10⁵ |

| Bromide | -Br | Hydrobromic acid | ~ -9 | ~2.0 x 10⁴ |

| Chloride | -Cl | Hydrochloric acid | ~ -7 | 1 |

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

The data unequivocally demonstrates the superior leaving group ability of the triflate group, being several orders of magnitude more reactive than tosylates, mesylates, and even halides in S_N2 reactions. This exceptional reactivity is a direct consequence of the extreme stability of the triflate anion.

Nucleophilic Substitution at the Aromatic Carbon: The S_NAr Reaction

Nucleophilic aromatic substitution (S_NAr) is a critical transformation in the synthesis of functionalized aromatic compounds. The reaction typically requires an activated aromatic ring, usually containing strongly electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, to stabilize the intermediate Meisenheimer complex.

Reactivity of Unactivated Phenyl Triflate

Unactivated phenyl triflate is generally considered a poor substrate for S_NAr reactions where the nucleophile attacks the aromatic carbon. Studies on the solvolysis of phenyl triflate have shown that under forcing conditions, the reaction proceeds not through the formation of a phenyl cation (an S_N1-type pathway), but rather via nucleophilic attack at the sulfur atom of the triflate group, leading to S-O bond cleavage and the formation of phenol (B47542). This highlights the high energy barrier associated with the formation of an unstable aryl cation.

Reactivity of Activated Aryl Triflates

In contrast, when the phenyl ring is activated with potent electron-withdrawing groups, such as a nitro group, S_NAr at the aromatic carbon becomes a viable and synthetically useful transformation. The EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

// Reactants reactant [label=<

Activated Aryl Triflate

Activated Aryl Triflate

];

nucleophile [label=<

Nu- Nucleophile

];

// Meisenheimer Complex meisenheimer [label=<

[Ar(Nu)(OTf)]-

[Ar(Nu)(OTf)]-

];

// Product product [label=<

Substituted Product

Substituted Product

];

leaving_group [label=<

-OTf Triflate Anion

];

// Edges {rank=same; reactant; nucleophile;} reactant -> meisenheimer [label="k1 (slow)\nAddition", color="#EA4335"]; nucleophile -> meisenheimer [style=invis]; meisenheimer -> reactant [label="k-1", color="#4285F4"]; meisenheimer -> product [label="k2 (fast)\nElimination", color="#34A853"]; meisenheimer -> leaving_group [style=invis];

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; product -> dummy1 [style=invis]; leaving_group -> dummy2 [style=invis]; } . Caption: Generalized mechanism of the S_NAr reaction on an activated aryl triflate.

Kinetic studies on the reaction of activated aryl triflates with amines have shown that the reaction proceeds readily, often at room temperature or with gentle heating, without the need for a transition metal catalyst. The reactivity is primarily governed by frontier molecular orbital interactions.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the nucleophilic aromatic substitution of an activated aryl triflate with an amine.

Synthesis of 4-Nitrophenyl Trifluoromethanesulfonate (B1224126)

Materials:

-

Triflic anhydride (B1165640) (Tf₂O)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq) dropwise.

-

After stirring for 15 minutes, add triflic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-nitrophenyl trifluoromethanesulfonate as a solid.

Nucleophilic Aromatic Substitution of 4-Nitrophenyl Triflate with Piperidine (B6355638)

Materials:

-

4-Nitrothis compound

-

Piperidine

-

Acetonitrile (B52724) (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-nitrothis compound (1.0 eq) in anhydrous acetonitrile.

-

Add piperidine (2.0-5.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the progress by TLC. The reaction is typically complete within a few hours at room temperature for this activated substrate.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(4-nitrophenyl)piperidine.

Factors Influencing the Leaving Group Ability of Phenyl Triflate

Several factors can influence the efficacy of the phenyl triflate leaving group in nucleophilic substitution reactions:

-

Electronic Effects of Ring Substituents: As discussed, electron-withdrawing groups on the aromatic ring are crucial for activating the substrate towards S_NAr by stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups deactivate the ring, making S_NAr reactions highly unfavorable.

-

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred for S_NAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the anionic nucleophile itself, thus enhancing its nucleophilicity.

-

Nature of the Nucleophile: The nucleophilicity of the attacking species plays a direct role in the reaction kinetics. Stronger nucleophiles will generally react faster. For instance, secondary amines are often more reactive than primary amines in these reactions.

-

Temperature: While many S_NAr reactions with activated aryl triflates proceed at room temperature, increasing the temperature can enhance the reaction rate, particularly for less activated substrates or weaker nucleophiles.

Conclusion

The phenyl triflate group is an exceptionally potent leaving group in nucleophilic substitution reactions, a property derived from the profound stability of the triflate anion. In the context of aromatic systems, its utility is nuanced. While unactivated phenyl triflates are resistant to S_NAr at the carbon center, the introduction of electron-withdrawing substituents on the aromatic ring renders them excellent substrates for this transformation. This allows for the efficient, often catalyst-free, synthesis of a variety of functionalized aromatic compounds. A thorough understanding of the principles outlined in this guide, including the quantitative aspects of leaving group ability and the factors influencing reactivity, will empower researchers to effectively harness the synthetic potential of phenyl triflates in their scientific endeavors.

References

An In-depth Technical Guide to Phenyl Trifluoromethanesulfonate: Precursors, Derivatives, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl trifluoromethanesulfonate (B1224126) (phenyl triflate) and its derivatives, powerful reagents in modern organic synthesis. This document details their precursors, synthesis, and diverse applications, with a focus on their role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of key reaction mechanisms and workflows are provided to support researchers in their practical applications.

Introduction to Phenyl Trifluoromethanesulfonates

Phenyl trifluoromethanesulfonates, commonly known as aryl triflates, are a class of organic compounds characterized by a trifluoromethanesulfonyloxy group (-OTf) attached to a phenyl ring. The triflate group is an excellent leaving group, rendering the C-O bond susceptible to cleavage and making aryl triflates highly effective electrophilic partners in a wide range of cross-coupling reactions.[1] Their facile synthesis from readily available phenols further enhances their utility in organic synthesis.[1] This guide will explore the synthesis of phenyl triflate and its derivatives, and their extensive applications in forming carbon-carbon and carbon-heteroatom bonds.

Synthesis of Phenyl Trifluoromethanesulfonate and Derivatives

The most common method for the synthesis of phenyl trifluoromethanesulfonates involves the reaction of a phenol (B47542) with a triflating agent in the presence of a base.[2]

Precursors and Reagents

-

Phenols : The primary precursors for phenyl triflates are phenols. A wide variety of substituted phenols can be used, allowing for the synthesis of a diverse library of aryl triflates.

-

Triflating Agents :

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) : A highly reactive and commonly used triflating agent.[2]

-

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) : A stable, crystalline, and less harsh alternative to triflic anhydride.[3]

-

-

Bases : A base is required to deprotonate the phenol. Common bases include pyridine (B92270), triethylamine (B128534) (Et₃N), and potassium carbonate (K₂CO₃).

General Experimental Protocol for this compound Synthesis

The following protocol is a general procedure for the synthesis of this compound from phenol and triflic anhydride.

Procedure:

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine) at 0 °C under an inert atmosphere, add a base (e.g., pyridine, 1.2 eq) dropwise.

-

After stirring for 15 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford the pure this compound.

A similar procedure can be followed using N-phenyl-bis(trifluoromethanesulfonimide) as the triflating agent, often with milder reaction conditions.[4]

Synthesis of Key Derivatives

2-(Trimethylsilyl)this compound: This derivative is a versatile precursor to o-benzyne.[5][6] Its synthesis involves a multi-step sequence starting from phenol.[5][6]

Experimental Protocol:

-

Carbamate (B1207046) Formation: React phenol with isopropyl isocyanate in the presence of a catalytic amount of triethylamine to form the corresponding N-isopropylcarbamate.[6]

-

Ortho-lithiation and Silylation: The carbamate undergoes ortho-lithiation with a strong base like n-butyllithium, followed by quenching with trimethylsilyl (B98337) chloride to install the trimethylsilyl group at the ortho position.[6]

-

Triflation: The resulting o-silylphenol intermediate is then treated with N-phenyl-bis(trifluoromethanesulfonimide) to yield 2-(trimethylsilyl)this compound.[6]

4-Nitrothis compound: This electron-deficient derivative is a useful reagent in its own right and can be synthesized from 4-nitrophenol (B140041).[7][8]

Experimental Protocol:

-

Dissolve 4-nitrophenol (1.0 eq) in a suitable solvent like dichloromethane.

-

Add a base such as pyridine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add triflic anhydride (1.1 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Work-up the reaction as described in the general procedure to obtain 4-nitrothis compound.

Quantitative Data

Physical and Spectroscopic Properties of this compound and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C/mmHg) | 1H NMR (CDCl₃, δ ppm) |

| This compound | C₇H₅F₃O₃S | 226.17 | Colorless liquid | N/A | 99-100 / 60[9][10][11][12] | 7.24-7.32 (m, 2H), 7.36-7.41 (m, 1H), 7.42-7.50 (m, 2H)[9] |

| 2-(Trimethylsilyl)this compound | C₁₀H₁₃F₃O₃SSi | 298.35 | Colorless oil | N/A | 70 / 2 | 7.29-7.43 (m, 2H), 7.49-7.56 (m, 1H), 7.78 (dd, J=7.6, 1.6 Hz, 1H), 0.32 (s, 9H) |

| 4-Nitrothis compound | C₇H₄F₃NO₅S | 271.17 | Solid | 52-55[7][8] | N/A | 7.51 (d, J=9.2 Hz, 2H), 8.35 (d, J=9.2 Hz, 2H) |

| 4-Acetylthis compound | C₉H₇F₃O₄S | 268.21 | Liquid | N/A | 75-76 / 0.35[13] | 8.04 (d, J=8.8 Hz, 2H), 7.41 (d, J=8.8 Hz, 2H), 2.63 (s, 3H) |

| 4-Formylthis compound | C₈H₅F₃O₄S | 254.18 | N/A | N/A | N/A | 10.06 (s, 1H), 8.01 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H) |

Table 1: Physical and Spectroscopic Properties of Selected Phenyl Trifluoromethanesulfonates.

| Compound | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | 148.9, 130.1, 127.8, 121.5, 118.7 (q, J=320.4 Hz) | 1425, 1210, 1140 | 226 (M+)[4] |

| 2-(Trimethylsilyl)this compound | 152.0, 134.9, 131.0, 129.2, 121.3, 118.7 (q, J=320.5 Hz), -0.8 | 1420, 1250, 1210, 1140 | 298 (M+) |

| 4-Nitrothis compound | 152.8, 146.5, 125.8, 122.5, 118.6 (q, J=320.8 Hz) | 1530, 1420, 1350, 1210, 1140 | 271 (M+) |

| 4-Acetylthis compound | 196.7, 153.2, 135.0, 129.5, 121.3, 118.7 (q, J=320.6 Hz), 26.8 | 1690, 1420, 1210, 1140 | 268 (M+)[14] |

| 4-Formylthis compound | 190.5, 154.1, 135.2, 131.2, 122.0, 118.6 (q, J=320.7 Hz) | 1705, 1420, 1210, 1140 | 254 (M+) |

Table 2: Spectroscopic Data for Selected Phenyl Trifluoromethanesulfonates.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Aryl triflates are exceptionally versatile substrates in a multitude of palladium-catalyzed cross-coupling reactions, serving as reliable arylating agents for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide or triflate with an organoboron compound.[15]

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the aryl triflate (1.0 eq), arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed solvent system (e.g., toluene (B28343)/water or dioxane/water).

-

Heat the mixture under an inert atmosphere at 80-100 °C for 2-12 hours, monitoring by TLC.

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide or triflate with a primary or secondary amine.[7]

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel under an inert atmosphere, add the palladium precatalyst, a phosphine (B1218219) ligand, and a strong base (e.g., NaOtBu).

-

Add the aryl triflate (1.0 eq) and the amine (1.2 eq) dissolved in an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C for 4-24 hours.

-

After completion, cool the reaction, quench with water, and extract the product.

-

Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide or triflate and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[16]

Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Other Important Cross-Coupling Reactions

-

Negishi Coupling: Couples aryl triflates with organozinc reagents.

-

Stille Coupling: Involves the reaction of aryl triflates with organostannane compounds.

Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions.

Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.

Conclusion

Phenyl trifluoromethanesulfonates and their derivatives are indispensable tools in modern organic synthesis. Their ease of preparation from phenols and their high reactivity as electrophiles in a myriad of palladium-catalyzed cross-coupling reactions make them highly valuable for the construction of complex molecular architectures. This guide has provided a comprehensive overview of their synthesis, characterization, and key applications, along with detailed experimental protocols and mechanistic insights, to aid researchers in leveraging these powerful reagents in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound(17763-67-6)IR [chemicalbook.com]

- 6. 2-Nitrothis compound [oakwoodchemical.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 17763-67-6 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Acetylthis compound | 109613-00-5 | TCI AMERICA [tcichemicals.com]

- 13. 4-Acetylthis compound|lookchem [lookchem.com]

- 14. 4-Acetylthis compound | C9H7F3O4S | CID 2769355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Reactivity of Phenyl trifluoromethanesulfonate with nucleophiles

An In-depth Technical Guide to the Reactivity of Phenyl Trifluoromethanesulfonate (B1224126) with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl trifluoromethanesulfonate, commonly known as phenyl triflate (PhOTf), is a versatile and highly reactive reagent in modern organic synthesis. It is an aryl fluorosulfonate synthesized from the reaction of phenol (B47542) with trifluoromethanesulfonic anhydride.[1] The significance of PhOTf stems from the trifluoromethanesulfonate (triflate, OTf) group, which is an exceptionally potent leaving group due to the stability of the corresponding triflate anion (CF₃SO₂O⁻).

This property makes phenyl triflate an excellent electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2] In many synthetic applications, aryl triflates offer reactivity that is comparable or superior to traditional aryl halides (Cl, Br, I) and can be readily prepared from a vast pool of phenol starting materials.[2] This allows for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery and development.

General Reactivity with Nucleophiles

The primary mode of reactivity for phenyl triflate involves the substitution of the triflate group by a nucleophile. While direct nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally limited unless the ring is activated with strong electron-withdrawing groups,[3][4] the true synthetic power of PhOTf is realized in transition metal-catalyzed processes. The catalytic cycle typically begins with the oxidative addition of the C-OTf bond to a low-valent metal center (e.g., Pd(0)), a step that is highly favorable due to the excellent leaving group ability of the triflate.

Caption: General reaction pathway of Phenyl Triflate with a nucleophile.

Reactions with Carbon Nucleophiles: Cross-Coupling Reactions

The most prominent application of phenyl triflate is in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Its high reactivity allows these transformations to occur under mild conditions, preserving sensitive functional groups.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl triflates with organoboronic acids or their derivatives. This reaction is highly valued for its operational simplicity and tolerance of a wide range of functional groups.[5][6]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Triflates

| Entry | Aryl Triflate Partner | Boronic Acid/Ester | Catalyst / Ligand | Base / Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl Triflate | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / THF-H₂O | 95[5] |

| 2 | 4-Chlorophenyl Triflate | 4-Methylphenylboronic acid | PdCl₂ | KF / Acetonitrile | 98[7] |

| 3 | 2-Naphthyl Triflate | (E)-Hex-1-enylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / THF-H₂O | 89[5] |

| 4 | Phenyl Triflate | Potassium hexyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ / THF-H₂O | 85[5] |

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds by coupling aryl triflates with primary or secondary amines.[8] It is a pivotal method for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals. The choice of ligand and base is critical for achieving high yields.[9]

Table 2: Examples of Buchwald-Hartwig Amination with Phenyl Triflate

| Entry | Amine | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Methylaniline | Pd(OAc)₂ / CM-phos | K₂CO₃ / t-BuOH | 110 | 95[10] |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ / Toluene | 100 | 98 |

| 3 | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ / Dioxane | 100 | 92 |

| 4 | Indole | Pd(OAc)₂ / RuPhos | K₂CO₃ / Toluene | 110 | 85 |

Sonogashira Coupling

The Sonogashira coupling joins aryl triflates with terminal alkynes to produce arylalkynes.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[12]

Table 3: Examples of Sonogashira Coupling with Aryl Triflates

| Entry | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60 | 91[13] |

| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60 | 88[13] |

| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 60 | 85[13] |

| 4 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 80 | 83[13] |

Other Carbon Nucleophile Reactions

Phenyl triflate also serves as an effective arylating agent for other carbon nucleophiles, including:

-

Heck Reaction: Coupling with alkenes.[2]

-

α-Arylation of Ketones: Reaction with ketone enolates to form α-aryl ketones.[14]

-

Benzyne (B1209423) Formation: In the presence of an ortho-trimethylsilyl group and a fluoride (B91410) source, triflates can generate benzyne for subsequent trapping.[15]

Reactions with Heteroatom Nucleophiles

While C-C couplings are dominant, phenyl triflate is also a substrate for C-Heteroatom bond formation, primarily through palladium-catalyzed methods analogous to the Buchwald-Hartwig amination.

-

N-Nucleophiles: The Buchwald-Hartwig amination (Section 3.2) is the premier method for C-N bond formation.

-

O-Nucleophiles: Palladium-catalyzed coupling with alcohols or phenols (Buchwald-Hartwig etherification) allows for the synthesis of diaryl ethers.

-

S-Nucleophiles: The coupling of thiols with aryl triflates, also catalyzed by palladium, provides a direct route to aryl thioethers.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

-

Reaction: Phenyl Triflate with Phenylboronic Acid

-

Methodology: An oven-dried Schlenk flask is charged with PdCl₂(dppf)·CH₂Cl₂ (3 mol%), cesium carbonate (2.0 equiv.), and phenylboronic acid (1.2 equiv.). The flask is evacuated and backfilled with argon three times. Phenyl triflate (1.0 equiv.) and a 4:1 mixture of THF/H₂O are added via syringe. The reaction mixture is stirred at 65 °C and monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (B1210297), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield biphenyl.[5]

Representative Protocol for Buchwald-Hartwig Amination

-

Reaction: Phenyl Triflate with N-Methylaniline

-

Methodology: An oven-dried, resealable Schlenk flask is charged with palladium(II) acetate (2 mol%), the specified phosphine (B1218219) ligand (e.g., CM-phos, 4 mol%), and potassium carbonate (2.5 equiv.).[10] The flask is sealed, evacuated, and backfilled with nitrogen three times. Phenyl triflate (1.0 equiv.), N-methylaniline (1.5 equiv.), and tert-butyl alcohol are added via syringe.[10] The flask is sealed and the mixture is heated to 110 °C with stirring for the specified time. After cooling, the reaction mixture is diluted with dichloromethane, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography to afford the desired N-methyl-N-phenylaniline.[10]

Representative Protocol for Sonogashira Coupling

-

Reaction: 2,4'-Bis(triflate)diphenyl sulfone with Phenylacetylene

-

Methodology: To a solution of the aryl bis(triflate) (1.0 equiv.) in DMF are added [Pd(PPh₃)₂Cl₂] (2.5 mol%), CuI (10 mol%), and (Bu)₄NI (15 mol%).[13] Phenylacetylene (1.1 equiv.) and triethylamine (B128534) (1.25 equiv.) are then added.[13] The reaction mixture is stirred at 60 °C for 1 hour. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the mono-alkynylated product.[13]

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a powerful and indispensable electrophile in the toolkit of the modern synthetic chemist. Its high reactivity, driven by the superb leaving group ability of the triflate anion, makes it a preferred substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The ability to readily synthesize PhOTf from abundant phenols further enhances its utility, providing reliable and efficient pathways for the construction of complex molecular architectures essential for research, materials science, and the development of new pharmaceuticals.

References

- 1. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 17763-67-6 | Benchchem [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. reddit.com [reddit.com]

- 5. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 苯基三氟甲烷磺酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

Phenyl trifluoromethanesulfonate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Phenyl Trifluoromethanesulfonate (B1224126)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for phenyl trifluoromethanesulfonate (phenyl triflate), a versatile reagent frequently used in organic synthesis, particularly in cross-coupling reactions and as an arylating agent.[1][2] Adherence to strict safety protocols is essential due to its hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

-

GHS Classification: The substance is classified as:

-

Hazard Statements:

-

Precautionary Statements: Key precautionary measures include, but are not limited to:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5][6]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅F₃O₃S | [2][3] |

| Molecular Weight | 226.17 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Boiling Point | 99-100 °C at 60 mmHg 62 °C at 13 mmHg | [1][2][8] |

| Density | 1.396 g/mL at 25 °C | [1][8] |

| Refractive Index | n20/D 1.435 | [1][8] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [1][7][9] |

| Storage Temperature | Room temperature, in a cool, dark place is recommended (<15°C). | [2][6] |

Safe Handling and Storage

Proper handling and storage are critical to minimize risk.

Handling

-